N-(2-chlorobenzyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide
Description
N-(2-chlorobenzyl)-2-(2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide is a synthetic acetamide derivative featuring a pyridinone core substituted with hydroxymethyl and methoxy groups, coupled to a 2-chlorobenzyl moiety via an acetamide linker.
Properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-[2-(hydroxymethyl)-5-methoxy-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O4/c1-23-15-8-19(12(10-20)6-14(15)21)9-16(22)18-7-11-4-2-3-5-13(11)17/h2-6,8,20H,7,9-10H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZOXBRLFCRLGDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN(C(=CC1=O)CO)CC(=O)NCC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
Pyridinone vs. Quinazolinone Derivatives
The target compound’s pyridinone (4-oxopyridin-1(4H)-yl) core distinguishes it from quinazolinone-based analogs like 2-(4-oxoquinazolin-3(4H)-yl)acetamide derivatives (). Quinazolinones are larger six-membered rings with two nitrogen atoms, often associated with Mycobacterium tuberculosis inhibition (e.g., InhA inhibitors with IC₅₀ values in the micromolar range) .
Substituent Effects
- Chlorobenzyl Group: The 2-chlorobenzyl substituent in the target compound is structurally analogous to the 4-chlorobenzyl group in N-(4-chlorobenzyl)-2-{[4-allyl-5-(pyridin-4-yl)-1,2,4-triazol-3-yl]sulfanyl}acetamide (). Chlorinated aryl groups are known to enhance lipophilicity and membrane permeability, which may improve bioavailability compared to non-halogenated analogs .
- Hydroxymethyl and Methoxy Groups: These substituents are absent in ’s quinazolinone derivatives but are critical for hydrogen bonding and solubility.
Antimicrobial Potential
Quinazolinone-acetamide hybrids () demonstrate potent anti-tubercular activity, with 2-(6-chloro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide showing notable InhA inhibition. The target compound’s chlorobenzyl group may similarly enhance interactions with bacterial enzyme active sites, though its pyridinone core might shift selectivity toward other pathogens .
Antioxidant Activity
Coumarin-acetamide hybrids () exhibit radical-scavenging activity via mechanisms involving electron donation from methoxy and hydroxyl groups. The target compound’s hydroxymethyl and methoxy substituents could enable analogous antioxidant pathways, though empirical validation is required .
Comparative Data Table
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